N-ethyl-4-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVSSAGTWMDGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460132 | |

| Record name | ETHYL-(4-TRIFLUOROMETHYL-PHENYL)-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820209-45-8 | |

| Record name | ETHYL-(4-TRIFLUOROMETHYL-PHENYL)-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Analysis of N-ethyl-4-(trifluoromethyl)aniline

Introduction

N-ethyl-4-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in the fields of pharmaceutical and materials science.[1] The presence of the trifluoromethyl group, a key pharmacophore, can substantially alter the physicochemical properties of the parent aniline molecule, enhancing metabolic stability and lipophilicity.[2] A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and comparative data from analogous structures.

The synthesis of this compound can be approached through several routes, including the N-alkylation of 4-(trifluoromethyl)aniline or the reaction of 4-chloro-1-(trifluoromethyl)benzene with ethylamine under suitable catalytic conditions.[3][4] Given its molecular structure, a unique spectral fingerprint is anticipated, which this guide will dissect in detail.

Molecular Structure and Key Spectroscopic Features

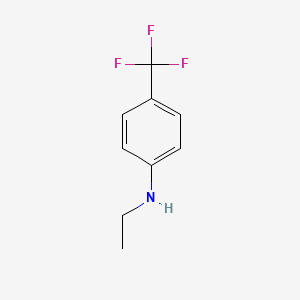

To facilitate the subsequent spectral analysis, the molecular structure of this compound is presented below. The key proton and carbon environments are labeled for clarity in the NMR analysis.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group protons, the aromatic protons, and the amine proton. The powerful electron-withdrawing nature of the trifluoromethyl group will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.1 | Coupled to the adjacent -CH₂- group. |

| -CH₂- (ethyl) | 3.1 - 3.3 | Quartet (q) | ~7.1 | Coupled to the adjacent -CH₃ group. |

| -NH- | 3.5 - 4.5 | Broad Singlet (br s) | - | Chemical shift is concentration and solvent dependent; may show coupling to adjacent -CH₂- protons under certain conditions. |

| Ar-H (ortho to -NHC₂H₅) | 6.6 - 6.8 | Doublet (d) | ~8.5 | Shielded by the electron-donating amino group and coupled to the meta protons. |

| Ar-H (ortho to -CF₃) | 7.3 - 7.5 | Doublet (d) | ~8.5 | Deshielded by the strongly electron-withdrawing trifluoromethyl group and coupled to the meta protons. |

Causality of Predicted Chemical Shifts and Multiplicities:

-

Ethyl Group: The ethyl group protons will display a characteristic triplet-quartet pattern. The methylene (-CH₂-) protons are adjacent to the nitrogen atom, leading to a downfield shift compared to a typical alkane.

-

Aromatic Protons: The aromatic region is expected to show an AA'BB' system, which often simplifies to two doublets due to the strong electronic bias of the substituents. The protons ortho to the electron-donating N-ethyl group will be shifted upfield, while the protons ortho to the strongly electron-withdrawing trifluoromethyl group will be significantly deshielded and shifted downfield.[3]

-

Amine Proton: The chemical shift of the N-H proton is variable and depends on factors such as solvent, concentration, and temperature. It is often observed as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The trifluoromethyl group will not only influence the chemical shifts of the aromatic carbons but will also introduce characteristic carbon-fluorine (C-F) couplings.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale |

| -C H₃ (ethyl) | 14 - 16 | Singlet | - | Typical chemical shift for a terminal methyl group. |

| -C H₂- (ethyl) | 38 - 40 | Singlet | - | Carbon attached to nitrogen, shifted downfield. |

| Ar-C (ortho to -NHC₂H₅) | 112 - 115 | Singlet | - | Shielded by the electron-donating amino group. |

| Ar-C (ortho to -CF₃) | 126 - 128 | Quartet (q) | ~3-5 | Weakly coupled to the three fluorine atoms. |

| Ar-C (ipso to -NHC₂H₅) | 148 - 152 | Singlet | - | Carbon directly attached to the nitrogen atom. |

| Ar-C (ipso to -CF₃) | 120 - 125 | Quartet (q) | ~30-35 | Coupled to the three fluorine atoms. |

| -C F₃ | 125 - 128 | Quartet (q) | ~270-275 | Large one-bond C-F coupling constant is characteristic. |

Causality of Predicted Chemical Shifts and Multiplicities:

-

Ethyl Carbons: The chemical shifts of the ethyl carbons are in the expected aliphatic region, with the methylene carbon being further downfield due to its attachment to the electronegative nitrogen.

-

Aromatic Carbons: The electron-donating N-ethyl group will shield the ortho and para carbons, while the electron-withdrawing trifluoromethyl group will deshield the carbon to which it is attached and the other aromatic carbons to a lesser extent.

-

Carbon-Fluorine Coupling: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a characteristically large ¹JCF coupling constant. The aromatic carbons in proximity to the CF₃ group will also exhibit smaller quartet couplings (²JCF, ³JCF).[5]

Infrared (IR) Spectral Analysis

The IR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3350 - 3450 | Medium | Characteristic of a secondary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium | Symmetric and asymmetric stretching of the C-H bonds in the ethyl group. |

| C=C Aromatic Ring Stretch | 1600 - 1620 and 1500 - 1520 | Strong | In-plane stretching vibrations of the benzene ring. |

| C-N Stretch | 1250 - 1350 | Strong | Stretching vibration of the aryl-nitrogen bond. |

| C-F Stretch | 1000 - 1150 | Very Strong | Symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group are typically very intense.[3] |

Experimental Protocol for IR Spectroscopy:

A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be used in a liquid cell.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be influenced by the stability of the resulting cations.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment | Rationale for Formation |

| 189 | [M]⁺˙ (Molecular Ion) | Ionization of the molecule by electron impact. |

| 174 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical from the ethyl group to form a stable iminium cation. This is often the base peak for N-alkylanilines.[6][7] |

| 120 | [M - C₂H₅ - F]⁺ | Loss of the ethyl group followed by loss of a fluorine atom. |

| 91 | [C₆H₅N]⁺˙ | Fragmentation of the aniline core. |

Fragmentation Pathway Diagram:

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Causality of Fragmentation:

The primary fragmentation pathway for N-alkylanilines is typically alpha-cleavage, which involves the homolytic cleavage of a bond alpha to the nitrogen atom. In the case of this compound, the loss of a methyl radical is more favorable than the loss of a hydrogen radical, leading to a resonance-stabilized iminium cation at m/z 174, which is expected to be the base peak.[6][7] Further fragmentation can involve the loss of neutral molecules or radicals from the aniline ring and the trifluoromethyl group.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and comparative data from structurally related molecules, a detailed and scientifically sound interpretation of the expected spectral features has been presented. This information is invaluable for researchers and scientists working with this compound, enabling its confident identification and characterization in various applications. The provided rationale behind the predicted spectral data underscores the importance of understanding structure-property relationships in spectral interpretation.

References

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

Wikipedia. (2025, December 15). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-4-nitroaniline. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of n-ethylanilinium TFA. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Ethyl-p-toluidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

Sources

- 1. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound Hydrochloride [smolecule.com]

- 3. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]

- 4. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. info.gbiosciences.com [info.gbiosciences.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of N-ethyl-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-ethyl-4-(trifluoromethyl)aniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its thermal stability is a critical parameter for safe handling, storage, and process development. This in-depth technical guide provides a comprehensive overview of the known and anticipated thermal properties of this compound. Leveraging data from analogous compounds, this guide outlines potential decomposition pathways and presents a detailed experimental framework for a thorough thermal hazard assessment. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to handle this compound safely and effectively.

Introduction: The Significance of this compound

This compound, a substituted aromatic amine, is a valuable building block in organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, making it a desirable moiety in drug discovery. However, the combination of an N-alkylated amine and a trifluoromethylated aromatic ring also presents potential thermal hazards that warrant careful consideration. Understanding the thermal stability and decomposition profile of this compound is paramount to prevent runaway reactions, ensure process safety, and define safe storage conditions.

This guide will delve into the anticipated thermal behavior of this compound, drawing upon the known properties of its structural components: N-ethylaniline and 4-(trifluoromethyl)aniline. We will explore potential decomposition mechanisms, including autocatalytic pathways, and provide a robust experimental strategy for a comprehensive thermal stability assessment.

Physicochemical and Safety Profile

A thorough understanding of the fundamental physicochemical properties and associated hazards is the foundation of safe laboratory practice.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-(trifluoromethyl)aniline | N-ethylaniline |

| Molecular Formula | C₉H₁₀F₃N | C₇H₆F₃N | C₈H₁₁N |

| Molecular Weight | 189.18 g/mol | 161.12 g/mol | 121.18 g/mol |

| Appearance | Not explicitly found; likely a liquid | Colorless to yellow oily liquid[1] | Dark liquid with an aromatic odor[2] |

| Boiling Point | Not explicitly found | 83 °C @ 16 hPa[1] | 204.7 °C @ 760 mmHg[2] |

| Melting Point | Not explicitly found | 38-40 °C | -63.5 °C[2] |

| Flash Point | Not explicitly found | Not explicitly found | 85 °C[3] |

| Solubility | Not explicitly found | Slightly soluble in water | Slightly soluble in water[2] |

Safety Considerations:

-

Toxicity: Aromatic amines are a class of compounds known for their potential toxicity. N-ethylaniline is toxic by skin absorption and inhalation of vapors[2]. The hydrochloride salt of 4-(trifluoromethyl)aniline is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.

-

Decomposition Hazards: When heated to decomposition, N-ethylaniline emits highly toxic fumes of aniline and nitrogen oxides[4]. A significant and unexpected incident has been reported with 4-(trifluoromethyl)aniline, where melting the solidified material led to a trimer formation with the evolution of hydrogen fluoride (HF) gas, suggesting the potential for autocatalytic decomposition[5]. This is a critical consideration for this compound.

-

Handling Precautions: Due to the potential for thermal instability and toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Anticipated Thermal Decomposition Pathways

Based on the chemistry of aromatic amines and trifluoromethylated compounds, several decomposition pathways for this compound can be postulated. The presence of both the N-ethyl group and the trifluoromethyl group introduces multiple potential points of bond cleavage under thermal stress.

Key Potential Decomposition Reactions:

-

N-Dealkylation: The cleavage of the N-ethyl bond is a common thermal decomposition pathway for N-alkylanilines. This would lead to the formation of 4-(trifluoromethyl)aniline and ethene.

-

C-N Bond Cleavage: Homolytic or heterolytic cleavage of the bond between the aromatic ring and the nitrogen atom could lead to the formation of various radical species and subsequent complex reaction products.

-

Trifluoromethyl Group Instability: The C-F bonds in the trifluoromethyl group are generally strong; however, at elevated temperatures, decomposition can occur, potentially leading to the formation of highly toxic and corrosive hydrogen fluoride (HF) gas, especially in the presence of proton sources[5].

-

Oxidation: In the presence of air, oxidation of the amino group and the ethyl group can occur, leading to a complex mixture of degradation products, including nitrogen oxides[4].

-

Polymerization/Trimerization: As observed with 4-(trifluoromethyl)aniline, there is a potential for self-reaction, such as trimerization, which could be highly exothermic and lead to a runaway reaction[5].

The following diagram illustrates some of the plausible initial decomposition steps:

Caption: Plausible initial thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive evaluation of the thermal stability and decomposition of this compound. The following experimental workflow is proposed:

Caption: Proposed experimental workflow for thermal stability assessment.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and characterize the mass loss profile of this compound as a function of temperature.

Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen, 50 mL/min) and an oxidizing atmosphere (e.g., air, 50 mL/min) to assess the effect of oxygen on decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Identify the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.

-

Quantify the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, identify any phase transitions, and quantify the heat of decomposition. This is crucial for assessing the potential for a runaway reaction.

Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or high-pressure pan. The use of a high-pressure pan is recommended to contain any evolved gases and obtain a more accurate heat of decomposition.

-

Atmosphere: Inert atmosphere (e.g., nitrogen, 50 mL/min).

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

-

Ramp the temperature to a point beyond the final decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Determine the melting point (Tm) and enthalpy of fusion (ΔHf).

-

Identify the onset temperature of any exothermic events (decomposition).

-

Calculate the enthalpy of decomposition (ΔHd). A large exothermic decomposition energy indicates a significant thermal hazard.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Protocol:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis tube.

-

Pyrolysis Conditions:

-

Pyrolyze the sample at temperatures corresponding to the major decomposition stages identified by TGA. A stepped pyrolysis or multiple single-shot pyrolyses at different temperatures (e.g., 250 °C, 350 °C, 500 °C) can provide detailed information on the evolution of different products with temperature.

-

Use an inert atmosphere (e.g., helium).

-

-

GC-MS Conditions:

-

Column: A suitable capillary column for separating aromatic and amine compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Temperature Program: An appropriate temperature gradient to resolve the expected decomposition products.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-500.

-

-

Data Analysis:

-

Identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST).

-

Propose fragmentation pathways for the major decomposition products.

-

Anticipated Results and Interpretation

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Anticipated Value/Observation | Interpretation |

| TGA (Nitrogen) | Tonset | ~200-250 °C | Onset of significant thermal decomposition. |

| Mass Loss Stages | Multiple stages may be observed. | Suggests a complex, multi-step decomposition process. | |

| DSC (Nitrogen) | Tm | < 50 °C | Based on related compounds. |

| Exothermic Decomposition | Yes, likely above 200 °C | Indicates a potential for a thermal runaway. | |

| ΔHd | > 200 J/g | A significant value would classify the material as a high thermal hazard. | |

| Py-GC-MS | Major Products | 4-(trifluoromethyl)aniline, ethene, aniline, fluorinated aromatics, HF (indirectly) | Confirms N-dealkylation and potential for C-F bond cleavage. |

Conclusion and Recommendations

It is strongly recommended that a thorough experimental investigation, as outlined in this guide, be conducted before scaling up any process involving this compound. The combination of TGA, DSC, and Py-GC-MS will provide a comprehensive understanding of its thermal stability, decomposition pathways, and associated hazards. This data is essential for establishing safe operating limits, designing appropriate safety measures, and ensuring the overall integrity of any process utilizing this important chemical intermediate.

References

-

Ramachandran, B., & Singh, S. (2014). An Unexpected Incident with 4-Trifluoromethylaniline. Organic Process Research & Development, 18(12), 1548-1550. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Ethylaniline. In PubChem. Retrieved from [Link]

-

CPAchem. (2022). Safety data sheet: 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

Hongsawat, P., & Vangnai, A. S. (2011). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology, 110(6), 1345-1357. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Zotou, A., & Karayannidis, G. P. (2002). Thermal decomposition of N-2,4,6-tetranitro-N-methylaniline. Journal of Thermal Analysis and Calorimetry, 68(3), 855-863. Retrieved from [Link]

-

Pressure Sensitive Tape Council. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Retrieved from [Link]

-

AZoOptics. (2023). Py-GC/MS in Biomass Pyrolysis: Mechanisms and Applications. Retrieved from [Link]

-

Sim, H. S., et al. (2021). Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, ‘Novichok (A234)’, in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. Toxics, 9(2), 38. Retrieved from [Link]

- Al-Bazi, S. J., & Al-Shemary, R. K. (2010). Thermal decomposition kinetics of some aniline complexes of zinc group metals. Journal of Thermal Analysis and Calorimetry, 101(3), 967-972.

Sources

- 1. cpachem.com [cpachem.com]

- 2. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 4. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: The Strategic Role of N-ethyl-4-(trifluoromethyl)aniline in Medicinal Chemistry

Abstract

N-ethyl-4-(trifluoromethyl)aniline is a critical fluorinated building block in modern drug discovery. Its unique structural combination—a secondary amine providing a key interaction point and a trifluoromethyl group imparting desirable pharmacokinetic properties—makes it a highly valuable intermediate for the synthesis of targeted therapeutics. This guide provides an in-depth analysis of its applications, particularly in the development of kinase inhibitors, and offers detailed, field-proven protocols for its synthesis and subsequent use in creating advanced pharmaceutical scaffolds.

Introduction: The Value Proposition of a Fluorinated Aniline

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can profoundly enhance the therapeutic profile of a drug candidate. The trifluoromethyl (-CF₃) group, in particular, is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, which can lead to improved metabolic stability, enhanced membrane permeability, and stronger binding affinity to target proteins.[1][2]

This compound capitalizes on these benefits. The trifluoromethyl group at the para-position of the aniline ring influences the electronic environment and lipophilicity of the entire molecule.[3] Simultaneously, the N-ethyl group provides a secondary amine, a crucial functional handle for building more complex molecular architectures. This N-alkylation also modulates the compound's basicity and steric profile compared to its primary amine counterpart, 4-(trifluoromethyl)aniline, offering another layer of tunability for structure-activity relationship (SAR) studies.[4] This combination makes it an exemplary building block for scaffolds designed to interact with well-defined biological targets, most notably the ATP-binding pocket of protein kinases.[5][6]

Physicochemical Properties & Synthesis Overview

A foundational understanding of a building block's properties is paramount for its effective use.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight | 189.18 g/mol |

| CAS Number | 455-25-4 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approx. 85-87 °C at 10 mmHg |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, DMF) |

The most direct and scalable synthetic route to this compound is the N-alkylation of 4-(trifluoromethyl)aniline. This nucleophilic substitution reaction is robust and allows for the introduction of the ethyl group with high efficiency. The causality behind this choice is clear: starting with the commercially available primary aniline and an ethylating agent is more cost-effective and straightforward than multi-step routes involving nitration and reduction of a pre-ethylated benzene ring.[1][7]

Core Application: A Privileged Scaffold in Kinase Inhibitors

Kinases are a major class of drug targets due to their central role in cell signaling pathways; their dysregulation is a hallmark of many diseases, especially cancer.[5] A large number of clinically approved kinase inhibitors are built upon a 4-anilinoquinazoline or a similar heterocyclic core.[6][8][9] This scaffold acts as an "ATP mimic," with the aniline moiety forming critical hydrogen bond interactions within the hinge region of the kinase's ATP-binding site.[6]

This compound is an ideal reagent for constructing these inhibitors. When reacted with an activated heterocycle like a 4-chloroquinazoline, it forms the crucial C4-aniline bond. The trifluoromethyl group is often directed towards the solvent-exposed region of the ATP pocket or can engage in favorable interactions, enhancing potency and selectivity.[2] The N-ethyl group, by replacing a hydrogen, prevents the formation of an alternative hydrogen bond and can provide beneficial steric interactions, further refining the inhibitor's binding profile.

Logical Workflow for Kinase Inhibitor Synthesis

Caption: General workflow for developing kinase inhibitors.

Experimental Protocols

These protocols are designed to be self-validating, with clear steps and rationales for procedural choices.

Protocol 1: Synthesis of this compound

Principle: This protocol details the direct N-alkylation of 4-(trifluoromethyl)aniline using iodoethane. A base is used to deprotonate the aniline nitrogen, increasing its nucleophilicity. Potassium carbonate is chosen as it is an inexpensive, moderately strong base that is easily removed during work-up. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.[1]

Materials:

-

4-(Trifluoromethyl)aniline (1.0 eq)

-

Iodoethane (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethyl)aniline (e.g., 10.0 g, 62.1 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (17.2 g, 124.2 mmol). The suspension will be heterogeneous.

-

Alkylation: Add iodoethane (6.0 mL, 74.5 mmol) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-16 hours. Rationale: Heating increases the reaction rate. Monitoring is crucial to prevent significant formation of the di-alkylated byproduct.

-

Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (300 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). Rationale: Washing removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure liquid.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Representative 4-Anilinoquinazoline Kinase Inhibitor Scaffold

Principle: This protocol demonstrates the utility of this compound as a nucleophile in a nucleophilic aromatic substitution (SₙAr) reaction with a 4-chloroquinazoline intermediate.[10] This is a cornerstone reaction for building many EGFR/VEGFR inhibitors.[9][11] Isopropanol is a common solvent, and a catalytic amount of acid can facilitate the reaction, though it often proceeds well under neutral or slightly basic conditions with heating.[10]

Materials:

-

This compound (1.1 eq)

-

4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

-

Isopropanol (IPA) or n-Butanol

-

Diisopropylethylamine (DIPEA, optional, 1.2 eq)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (e.g., 1.0 g, 4.45 mmol) in isopropanol (25 mL).

-

Nucleophile Addition: Add this compound (0.92 g, 4.90 mmol) to the solution. If desired, add DIPEA (0.93 mL, 5.34 mmol) to act as a base to scavenge the HCl byproduct.

-

Reaction: Heat the mixture to reflux (approx. 82 °C for IPA) and stir for 4-8 hours. Rationale: Refluxing provides the necessary activation energy for the SₙAr reaction. The quinazoline nitrogen protonates, activating the C4 position for nucleophilic attack.

-

Monitoring: Monitor the reaction progress by TLC, observing the formation of the more polar product and consumption of the starting materials.

-

Product Isolation: Upon completion, cool the reaction mixture. The product hydrochloride salt may precipitate directly from the solution. If not, reduce the solvent volume in vacuo.

-

Purification: The precipitated solid can be collected by filtration, washed with cold isopropanol, and then with diethyl ether to yield the pure product. Alternatively, if no precipitate forms, the crude residue can be purified by silica gel chromatography.

-

Characterization: Confirm the final structure of N-ethyl-N-(6,7-dimethoxyquinazolin-4-yl)-4-(trifluoromethyl)aniline by NMR and HRMS.

Table 2: Example Biological Activity Data for Anilinoquinazoline Derivatives

| Compound Reference | Target(s) | IC₅₀ Value | Citation |

| Compound 30 | A431 Cells (EGFR) | 3.5 µM | [8] |

| Compound 10a | EGFR Kinase | 0.04 µM | [9] |

| Compound 10g | VEGFR-2 Kinase | 0.02 µM | [9] |

| Erlotinib | A431 Cells | 8.31 µM | [11] |

Note: The compounds listed are representative anilinoquinazolines; their synthesis follows similar principles to Protocol 2.

Targeted Signaling Pathway Example

Caption: Inhibition of the EGFR signaling pathway.

Safety and Handling

As a substituted aniline, this compound and its precursors should be handled with care.

-

Hazard Classification: Anilines are generally classified as toxic if swallowed, inhaled, or in contact with skin.[12][13] They may cause skin and serious eye irritation.[14][15] Prolonged exposure may lead to organ damage.[13][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

-

Handling: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors.[12] Avoid contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.[15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. Its well-balanced properties make it particularly suitable for the synthesis of kinase inhibitors, a class of drugs that continues to be at the forefront of targeted cancer therapy. The protocols provided herein offer robust and reproducible methods for both the synthesis of this key intermediate and its application in constructing complex, biologically active molecules. By understanding the causality behind the synthetic choices and the role of the molecule's structural features, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics.

References

-

Synthesis, Structure–Activity Relationships, and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein–Protein Interactions between Transcription Coactivator AF9/ENL and DOT1L/AF4. PubMed Central. Available at: [Link]

-

Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]

-

Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central. Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis route to access 4-anilinoquinoline (9). ResearchGate. Available at: [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]

-

Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. ResearchGate. Available at: [Link]

-

6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. ResearchGate. Available at: [Link]

- Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.Google Patents.

-

Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. MDPI. Available at: [Link]

-

Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). National Institutes of Health. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

4-(Trifluoromethyl)aniline Safety Data Sheet. CPAchem. Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health. Available at: [Link]

-

Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 8. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. echemi.com [echemi.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. cpachem.com [cpachem.com]

- 16. merckmillipore.com [merckmillipore.com]

The Lynchpin of Modern Herbicides: N-ethyl-4-(trifluoromethyl)aniline in Agrochemical Synthesis

Introduction: The Strategic Importance of Fluorinated Anilines in Crop Protection

In the landscape of modern agrochemical development, the synthesis of highly effective and selective herbicides is a paramount objective. Among the vast arsenal of chemical intermediates, N-ethyl-4-(trifluoromethyl)aniline has emerged as a cornerstone building block, particularly in the synthesis of the dinitroaniline class of herbicides.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto the aniline scaffold is a well-established tactic in medicinal and agrochemical design. This electron-withdrawing group significantly enhances the lipophilicity of the molecule, which in turn can improve its membrane permeability and overall biological activity.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, imparting metabolic stability to the resulting agrochemical, a desirable trait for ensuring its persistence and efficacy in the field.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, with a specific focus on its role as a precursor to dinitroaniline herbicides. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-proven protocols, and present a logical framework for the development of these vital crop protection agents.

The Synthetic Trajectory: From Aniline to Active Herbicide

The primary application of this compound in agrochemical synthesis is as a key intermediate in the production of dinitroaniline herbicides, such as ethalfluralin. The general synthetic strategy involves two key transformations:

-

Dinitration: The electrophilic aromatic substitution of the aniline ring to introduce two nitro groups ortho to the amino group. This step is critical for imbuing the molecule with its herbicidal activity.

-

N-Alkylation: The subsequent alkylation of the dinitrated intermediate to introduce the final N-substituent, which fine-tunes the herbicide's selectivity and physical properties.

The following sections will provide a detailed examination of these steps, including the underlying chemical principles and practical laboratory protocols.

Part 1: The Cornerstone Reaction - Dinitration of this compound

The introduction of two nitro groups onto the aniline ring is the pivotal step in the synthesis of dinitroaniline herbicides. This transformation proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH-CH2CH3) is an activating, ortho-, para-directing group. However, the strong electron-withdrawing nature of the trifluoromethyl group at the para position deactivates the ring towards electrophilic attack. Despite this, the activating effect of the amino group is sufficient to direct the incoming electrophile (the nitronium ion, NO2+) to the positions ortho to it.

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion.

Experimental Protocol: Synthesis of N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline

Materials:

-

This compound (1 equiv.)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add this compound to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the aniline solution from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A yellow precipitate of N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline will form.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Filter the yellow solid and wash it thoroughly with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum.

Safety Precautions:

-

This reaction is highly exothermic and involves the use of strong, corrosive acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

-

The addition of the nitrating mixture must be done slowly and with efficient cooling to prevent a runaway reaction.

Part 2: The Final Assembly - N-Alkylation to Ethalfluralin

While the dinitrated intermediate possesses herbicidal properties, further modification is often necessary to optimize its performance. In the case of ethalfluralin, an N-alkylation with 3-chloro-2-methyl-1-propene (methallyl chloride) is the final step. This reaction is a nucleophilic substitution where the nitrogen atom of the dinitroaniline acts as the nucleophile, displacing the chloride from methallyl chloride.

Conceptual Workflow for Ethalfluralin Synthesis

Caption: Synthetic pathway from this compound to Ethalfluralin.

General Protocol: Synthesis of Ethalfluralin

Materials:

-

N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline (1 equiv.)

-

3-chloro-2-methyl-1-propene (methallyl chloride) (1.1 equiv.)

-

Potassium Carbonate (or another suitable base)

-

Dimethylformamide (DMF) or another polar aprotic solvent

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline in DMF.

-

Add potassium carbonate to the solution.

-

Heat the mixture to a moderate temperature (e.g., 60-80 °C).

-

Slowly add 3-chloro-2-methyl-1-propene to the reaction mixture.

-

Maintain the reaction at the elevated temperature and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure ethalfluralin.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Synthetic Step |

| This compound | C9H10F3N | 189.18 | Starting Material |

| N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | C9H8F3N3O4 | 279.17 | Dinitration |

| Ethalfluralin | C13H14F3N3O4 | 333.26 | N-Alkylation |

Mechanism of Action: Dinitroaniline Herbicides

Dinitroaniline herbicides, including ethalfluralin, act as mitotic inhibitors.[3] Specifically, they disrupt the formation of microtubules in plant cells.[3] Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis) and cell elongation. By binding to tubulin, the protein subunit of microtubules, dinitroaniline herbicides prevent their polymerization into functional microtubules.[3] This inhibition of cell division and growth is most pronounced in the root tips of germinating seeds, which is why these herbicides are primarily used as pre-emergent treatments to control annual grasses and broadleaf weeds.[1]

Logical Flow of Dinitroaniline Herbicidal Action

Caption: Mechanism of action for dinitroaniline herbicides.

Conclusion

This compound is a testament to the power of strategic molecular design in modern agrochemical synthesis. Its unique combination of an ethylamino group and a trifluoromethyl substituent makes it an ideal precursor for the production of highly effective dinitroaniline herbicides. The synthetic pathway, characterized by a robust dinitration followed by a targeted N-alkylation, provides a clear and reproducible route to these vital crop protection agents. Understanding the chemistry and application of this key intermediate is essential for researchers and professionals dedicated to advancing agricultural productivity and ensuring global food security.

References

- This compound Hydrochloride. Smolecule. [URL: https://www.smolecule.com/N-Ethyl-4-trifluoromethyl-aniline-hydrochloride.html]

- CN103145562B - N-ethyl aniline preparation method. Google Patents. [URL: https://patents.google.

- Dinitroaniline. Wikipedia. [URL: https://en.wikipedia.org/wiki/Dinitroaniline]

- STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. ResearchGate. [URL: https://www.researchgate.

- Synthesis of environmentally relevant fluorinated surfactants—a review. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S004565350400685X]

- Commercial synthesis of trifluralin. | Download Scientific Diagram. ResearchGate. [URL: https://www.researchgate.net/figure/Commercial-synthesis-of-trifluralin_fig4_49615555]

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc07474a]

- Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2021.633947/full]

- CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline. Google Patents. [URL: https://patents.google.

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents. [URL: https://patents.google.

- Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. ResearchGate. [URL: https://www.researchgate.net/publication/269410111_Screening_of_new_24-_and_26-dinitroaniline_derivates_for_phytotoxicity_and_antimitotic_activity]

- 2,6-Dinitro-4-(trifluoromethyl)aniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9936]

- Ethalfluralin. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Ethalfluralin]

- IT1261259B - PROCEDURE FOR THE PREPARATION OF ETHALFLURALIN. Google Patents. [URL: https://patents.google.

- Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra21824g]

- herbicide compositions. Justia Patents. [URL: https://patents.justia.

- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. [URL: https://www.quickcompany.

- c12) United States Patent. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2013-0215-0005]

- 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. Smolecule. [URL: https://www.smolecule.

- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5766411/]

- N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-ethyl-2_6-dinitro-4-_trifluoromethyl_aniline]

- HERBICIDAL COMPOUNDS. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=V7b3952251d74d1198539e6a003f50005&pn=EP3924339&ki=B1&cc=EP]

- CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline. Google Patents. [URL: https://patents.google.

- Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8458927/]

Sources

Application Note: A Robust Palladium-Catalyzed Protocol for the Synthesis of N-ethyl-4-(trifluoromethyl)aniline via Buchwald-Hartwig Amination

Introduction: The Significance of Fluorinated Anilines

N-ethyl-4-(trifluoromethyl)aniline is a critical building block in the development of modern pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl (-CF₃) group into an organic scaffold can profoundly alter its physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets[1][2]. Consequently, robust and scalable methods for the synthesis of such fluorinated intermediates are of paramount importance to researchers in medicinal chemistry and drug development.

The palladium-catalyzed Buchwald-Hartwig amination stands as the preeminent method for the formation of carbon-nitrogen (C-N) bonds.[3][4][5] This powerful cross-coupling reaction has largely superseded traditional methods, which often require harsh conditions and exhibit limited functional group tolerance. This application note provides a detailed, field-proven protocol for the synthesis of this compound from commercially available starting materials, grounded in the fundamental principles of palladium catalysis. We will explore the causality behind the selection of reagents and conditions to empower researchers to not only replicate this process but also adapt it to their specific synthetic challenges.

Scientific Principles: The Mechanism and Rationale of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cross-coupling reaction that forms an aryl amine from an aryl halide (or pseudohalide) and an amine.[3][4] The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle. The success of the transformation is critically dependent on the interplay between the palladium precursor, the supporting phosphine ligand, and the base.

The Catalytic Cycle:

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle, as illustrated below.

Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.

-

Activation & Oxidative Addition: The active Pd(0) catalyst, stabilized by a phosphine ligand (L), undergoes oxidative addition into the aryl halide C-X bond (in our case, the C-Br bond of 4-bromobenzotrifluoride) to form a Pd(II) intermediate.[6]

-

Amine Coordination & Deprotonation: The amine (ethylamine) coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex. This step is crucial and prevents the amine from being a mere spectator.

-

Reductive Elimination: This is the key C-N bond-forming step. The aryl and amido groups are eliminated from the palladium center, yielding the desired product, this compound, and regenerating the active L-Pd(0) catalyst.[3][5]

Expert Rationale for Component Selection:

-

Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often preferred. They offer superior air stability and reliably generate the active L-Pd(0) species in situ upon exposure to the base, leading to more reproducible results.[7]

-

Ligand Choice: The ligand is arguably the most critical component. For coupling a primary amine like ethylamine with an electron-deficient aryl bromide, bulky, electron-rich biaryl monophosphine ligands such as XPhos or BrettPhos are exemplary.[4]

-

Expertise: The steric bulk of these ligands facilitates the final reductive elimination step, which is often the rate-limiting step of the cycle.[8][9]

-

Experience: The electron-donating nature of the ligand enhances the rate of the initial oxidative addition. This combination of steric and electronic properties makes these "Buchwald ligands" highly efficient for a broad range of substrates.

-

-

Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice for these couplings. It is strong enough to deprotonate the amine-palladium complex but is too bulky to act as a competing nucleophile.[10]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard. They effectively dissolve the reactants and do not interfere with the catalytic intermediates. Toluene is often favored for its higher boiling point, allowing for a wider range of reaction temperatures.[3]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 5 mmol scale.

Materials & Equipment:

-

Reagents:

-

4-Bromobenzotrifluoride (≥99%)

-

Ethylamine solution (2.0 M in THF)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (≥98%)

-

Sodium tert-butoxide (NaOtBu) (≥98%)

-

Anhydrous Toluene (≤50 ppm H₂O)

-

Ethyl Acetate (ACS grade)

-

Hexanes (ACS grade)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium Sulfate (MgSO₄, anhydrous)

-

-

Equipment:

-

100 mL two-neck round-bottom flask

-

Magnetic stir bar and stir plate with heating

-

Reflux condenser

-

Schlenk line or glovebox for inert atmosphere operations

-

Septa, needles, and syringes

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel (230-400 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Procedure:

This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

-

Reaction Setup: To an oven-dried 100 mL two-neck round-bottom flask containing a magnetic stir bar, add Pd₂(dba)₃ (45.8 mg, 0.05 mmol, 1 mol% Pd), XPhos (95.3 mg, 0.20 mmol, 4 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 equiv.).

-

Inert Atmosphere: Seal the flask with septa and evacuate and backfill with inert gas three times.

-

Addition of Reagents: Add anhydrous toluene (25 mL) via syringe. Begin stirring to form a suspension. Add 4-bromobenzotrifluoride (1.125 g, 0.70 mL, 5.0 mmol, 1.0 equiv.) via syringe.

-

Addition of Amine: Slowly add the ethylamine solution (2.0 M in THF, 3.0 mL, 6.0 mmol, 1.2 equiv.) via syringe. The reaction mixture will typically darken.

-

Reaction: Attach a reflux condenser (under inert gas), and heat the reaction mixture to 100 °C in an oil bath. Maintain stirring at this temperature.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate/Hexanes eluent). The starting aryl bromide should be consumed within 4-12 hours.

-

Work-up:

-

Once the reaction is complete, cool the flask to room temperature.

-

Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 40 mL).

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel.

-

Eluent: A gradient of 2% to 10% ethyl acetate in hexanes is typically effective.

-

Collect the fractions containing the product (visualized by TLC) and concentrate in vacuo to yield this compound as a pale yellow oil.

-

Data Summary and Expected Results

The protocol described is designed for high efficiency and reproducibility. Below is a summary of the key quantitative parameters.

| Parameter | Value | Rationale |

| Aryl Halide | 4-Bromobenzotrifluoride | Commercially available, good reactivity. |

| Amine | Ethylamine (2.0 M in THF) | Using a solution is safer and easier to handle than the gas. |

| Pd Source | Pd₂(dba)₃ (1 mol% Pd) | Reliable Pd(0) precursor. |

| Ligand | XPhos (4 mol%) | Bulky, electron-rich ligand ideal for this transformation.[4] |

| Base | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic base to drive the catalytic cycle.[10] |

| Solvent | Anhydrous Toluene | Good solubility and appropriate boiling point. |

| Temperature | 100 °C | Provides sufficient thermal energy for efficient catalysis. |

| Typical Yield | 85 - 95% | Expected yield after chromatographic purification. |

Characterization: The final product, this compound (CAS 820209-45-8)[11], should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Field Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Wet solvent or reagents.3. Insufficiently strong base. | 1. Use fresh, high-purity catalyst components.2. Ensure all solvents are anhydrous and reagents are dry.3. Consider screening other bases like K₃PO₄ or Cs₂CO₃. |

| Formation of Side Products | 1. Hydrodehalogenation (aryl bromide is reduced to benzotrifluoride).2. Diarylation of the amine (if a primary amine is used). | 1. Ensure a strictly inert atmosphere; oxygen can interfere. Lowering reaction temp may help.2. Use a slight excess of the amine as prescribed. |

| Difficult Purification | Co-elution with residual ligand or byproducts. | Ensure complete reaction to consume starting materials. A thorough aqueous work-up can help remove some impurities before chromatography. |

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

SURFACE at Syracuse University. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

-

ResearchGate. The general mechanism of the Pd-catalyzed N-arylation reaction. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

DukeSpace. (2021). The Development of Palladium and Cobalt-Catalyzed Methods for the Syntheses of alpha-Trifluoromethyl and Alkyl Amines. [Link]

-

Royal Society of Chemistry. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. [Link]

Sources

- 1. Buy this compound Hydrochloride [smolecule.com]

- 2. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. surface.syr.edu [surface.syr.edu]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 820209-45-8|this compound|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Technical Support Center: Purification of N-ethyl-4-(trifluoromethyl)aniline

Welcome to the technical support center for the purification of N-ethyl-4-(trifluoromethyl)aniline (CAS No. 101966-23-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. Each entry details the problem, its likely causes, and a validated protocol for resolution.

Issue 1: Final Product is a Discolored (Yellow to Brown) Oil After Synthesis

-

Problem: After the initial work-up of your synthesis reaction, the crude this compound is a dark-colored oil, indicating the presence of impurities.

-

Potential Causes:

-

Residual acidic or basic catalysts from the reaction.

-

Oxidized byproducts formed during the reaction or work-up.

-

High-boiling point impurities from starting materials.

-

Formation of polymeric or tar-like substances under harsh reaction conditions.

-

-

Recommended Solution: Liquid-Liquid Extraction and Wash Protocol

This protocol is designed to remove ionic impurities, acidic/basic residues, and some polar, colored byproducts before proceeding to more rigorous purification methods like distillation or chromatography.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude oil in a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate are excellent choices due to their immiscibility with water and good solvency for the target compound. Use approximately 3-5 mL of solvent per gram of crude product.

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M hydrochloric acid (HCl) solution. This step protonates residual unreacted anilines and other basic impurities, making them soluble in the aqueous layer. Perform two separate washes.

-

Basic Wash: Next, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes any remaining acidic catalysts or byproducts. Perform this wash until no more gas evolution (CO₂) is observed.

-

Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

-

Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is a faster and more efficient drying agent.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil should be significantly lighter in color and is now ready for final purification.

-

Issue 2: Low Purity (<98%) After Fractional Distillation

-

Problem: Gas Chromatography (GC) analysis of the distilled this compound shows significant impurities, despite careful fractional distillation.

-

Potential Causes:

-

Co-distillation: Impurities with boiling points very close to the product. A common impurity is the starting material, 4-(trifluoromethyl)aniline, which has a reported boiling point of 83 °C at 12 mmHg.[1]

-

Over-alkylation byproduct: The presence of N,N-diethyl-4-(trifluoromethyl)aniline, which can form during synthesis.[2]

-

Thermal Decomposition: The compound may be sensitive to high temperatures, leading to degradation during prolonged distillation at atmospheric pressure.

-

Inefficient Distillation Column: The packed column used may not have enough theoretical plates to separate closely boiling compounds.

-

-

Recommended Solution: Vacuum Fractional Distillation with Optimized Parameters

Vacuum distillation is essential to lower the boiling point and prevent thermal degradation.

Step-by-Step Protocol:

-

System Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings) to increase separation efficiency. Ensure all glass joints are properly sealed with vacuum grease.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a vacuum gauge. A typical target pressure is between 1-15 mmHg.

-

Heating: Heat the distillation flask using a heating mantle with a stirrer to ensure smooth boiling. Gradually increase the temperature.

-

Fraction Collection: Collect the fractions based on the boiling point at the applied pressure. It is crucial to discard the forerun, which will contain lower-boiling impurities. Collect the main fraction over a narrow temperature range.

-

Purity Analysis: Analyze each fraction by GC-MS to determine its purity.[3][4] Combine fractions that meet the desired purity specification (>99%).

Data Presentation: Distillation Parameters

Parameter Recommended Value Rationale Pressure 1-15 mmHg Lowers the boiling point to prevent thermal decomposition. Column Type Vigreux or Packed Increases the number of theoretical plates for better separation. Forerun Discard first 5-10% Removes volatile impurities. | Main Fraction | Collect over a ≤ 2 °C range | Ensures collection of the pure compound. |

-

Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization

-

Problem: Attempts to purify this compound, which is a low-melting solid or oil at room temperature, by recrystallization are unsuccessful.

-

Potential Causes:

-

Inappropriate Solvent System: The chosen solvent may be too good a solvent even at low temperatures, or the compound may be too soluble in it.

-

Presence of Impurities: Impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization.

-

Supersaturation: The solution may be supersaturated, requiring induction to initiate crystallization.

-

-

Recommended Solution: Solvent Screening and Seeding Technique

Recrystallization is a powerful technique for achieving high purity if the right conditions are found.[5]

Step-by-Step Protocol:

-

Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[6] For a low-melting compound like this, a binary solvent system is often effective. A good starting point is a mixture of a polar solvent (like ethanol) and a non-polar solvent (like hexanes or water).

-

Hot Dissolution: In a flask, dissolve the impure compound in a minimal amount of the hot primary solvent (e.g., ethanol).

-

Induce Cloudiness: While the solution is still hot, add the secondary, non-polar solvent (e.g., hexanes) dropwise until a persistent cloudiness appears. This indicates the solution is saturated.

-

Re-clarify: Add a few more drops of the hot primary solvent until the solution becomes clear again.

-

Slow Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling can cause the product to precipitate as an oil rather than crystallize. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Seeding (if necessary): If no crystals form, scratch the inside of the flask with a glass rod below the solvent level or add a tiny seed crystal of pure product to induce crystallization.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

As a Senior Application Scientist, I've observed that the impurity profile is highly dependent on the synthetic route. The most common synthesis involves the ethylation of 4-(trifluoromethyl)aniline.[1] Therefore, you should anticipate:

-

Unreacted Starting Material: 4-(trifluoromethyl)aniline.

-

Over-alkylation Product: N,N-diethyl-4-(trifluoromethyl)aniline.

-

Solvent Residues: From the reaction and work-up (e.g., DMF, DCM).

-

Degradation Products: Potentially oxidized or polymerized species if the reaction was performed at high temperatures.

Q2: Which purification method is best for achieving >99.5% purity for pharmaceutical applications?

For achieving high purity suitable for drug development, a multi-step approach is often necessary.

-

Initial Wash: Always begin with the liquid-liquid extraction protocol described in Troubleshooting Issue 1 to remove bulk impurities.

-

Primary Purification: For multi-gram scales, vacuum fractional distillation is the most efficient method.

-

Final Polishing: To achieve >99.5% purity, preparative column chromatography is the gold standard.[7]

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A non-polar/polar solvent system. A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 100% hexanes and gradually increase the concentration of ethyl acetate to 5-10%.

-